molecular formula C19H18N4O2S B2430065 N-benzyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide CAS No. 941916-02-5

N-benzyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide

Cat. No.: B2430065
CAS No.: 941916-02-5
M. Wt: 366.44
InChI Key: IXHSNSIWQFBTOR-UHFFFAOYSA-N
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Description

“N-benzyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide” is a chemical compound that belongs to the thiazole class . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Anticancer Potential

N-benzyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide derivatives exhibit significant anticancer activity. Studies have shown that compounds with thiazole-5-carboxamide structures have been synthesized and evaluated for their efficacy against various cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives have demonstrated higher anticancer activities than reference drugs, indicating their potential as effective anticancer agents (Ravinaik et al., 2021).

Antimicrobial Efficacy

The thiazole-5-carboxamide moiety is also explored for its antimicrobial properties. Synthesis of 2-phenylamino-thiazole derivatives has resulted in compounds exhibiting potent antimicrobial activity against both Gram-positive and Gram-negative bacterial strains, as well as fungal strains. These findings suggest the potential of this compound derivatives as a basis for developing new antimicrobial agents with significant efficacy (Bikobo et al., 2017).

Bioactive Compound Synthesis

The structural framework of this compound facilitates the synthesis of various bioactive compounds. These compounds have shown a wide range of biological activities, including antibacterial, antitubercular, anti-cancer, antifungal, and anti-inflammatory activities. This versatility highlights the importance of this compound derivatives in drug discovery and the development of new therapeutics (Mhaske et al., 2011).

Diuretic Activity

Furthermore, the application of thiazole derivatives extends to the development of compounds with diuretic activity. Specific derivatives have been synthesized and evaluated, showing promising diuretic effects. This suggests the potential of this compound-based compounds in treating conditions that benefit from diuresis (Yar & Ansari, 2009).

Future Directions

Thiazole derivatives, including “N-benzyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide”, could be further explored for their potential biological activities. They could be considered as a precursor structure for further design of pesticides .

Properties

IUPAC Name

N-benzyl-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S/c1-13-16(17(24)20-12-14-8-4-2-5-9-14)26-19(21-13)23-18(25)22-15-10-6-3-7-11-15/h2-11H,12H2,1H3,(H,20,24)(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHSNSIWQFBTOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 2-amino-4-methylthiazole-5-carboxylic acid benzylamide (0.10 g, 0.40 mmol) in anhydrous tetrahydrofuran (5 mL), triethylamine (0.17 mL, 0.12 g, 1.22 mmol) and phenyl isocyanate (0.07 mL, 0.072 g, 0.61 mmol) were added dropwise at ambient temperature. The reaction mixture was stirred at ambient temperature for 25 h and then diluted with ethyl ether (20 mL). The white precipitate obtained was collected by filtration, washed with ethyl ether (3×6 mL) and dried under the reduced pressure to afford the title compound as a white solid in 80% yield (0.119 g); m.p.>300° C.; 1H NMR (DMSO-d6, 300 MHz) δ 9.00 (s, 1H), 8.47 (t, J=5.7 Hz, 1H), 7.46-7.17 (m, 10H), 7.03-6.98 (m, 1H), 4.35 (d, J=6.0 Hz, 2H), 2.43 (s, 3H); 13C NMR (DMSO-d6, 75 MHz) δ 162.2, 140.2, 140.0, 129.4, 129.2, 128.7, 127.7, 127.1, 123.3, 119.1, 118.6, 43.0, 39.1; MS (ES+) m/z 367.2 (M+1).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.17 mL
Type
reactant
Reaction Step One
Quantity
0.07 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
80%

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